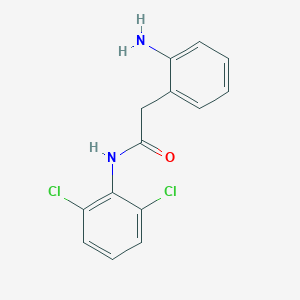

2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide, also known as DPA-714, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes.

Wissenschaftliche Forschungsanwendungen

2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide has been extensively studied for its potential applications in neuroimaging. TSPO expression is upregulated in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound can be labeled with a positron-emitting radionuclide such as carbon-11 or fluorine-18, and used as a radiotracer for positron emission tomography (PET) imaging. PET imaging with this compound can provide valuable information on the extent and distribution of neuroinflammation in these diseases.

Wirkmechanismus

2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and plays a role in the regulation of mitochondrial function and apoptosis. Binding of this compound to TSPO leads to the activation of microglia and astrocytes, which results in the production of proinflammatory cytokines and chemokines.

Biochemical and Physiological Effects:

This compound has been shown to induce the expression of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in microglia and astrocytes. It also increases the production of reactive oxygen species (ROS) and nitric oxide (NO), which can lead to oxidative stress and damage to neuronal cells. In addition, this compound has been shown to modulate the expression of various genes involved in immune and inflammatory responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide is its high selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes. This can provide valuable information on the extent and distribution of neuroinflammation in various neurodegenerative diseases. However, this compound has a relatively short half-life, which limits its use in longitudinal studies. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Zukünftige Richtungen

Future research on 2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide could focus on the development of more efficient synthesis methods and purification techniques. In addition, the use of this compound in combination with other radiotracers could provide a more comprehensive understanding of the pathophysiology of neurodegenerative diseases. Furthermore, the development of TSPO ligands with higher affinity and selectivity could improve the sensitivity and specificity of PET imaging with this compound. Finally, the use of this compound in preclinical studies could provide valuable insights into the mechanisms underlying neuroinflammation and potential therapeutic targets for neurodegenerative diseases.

Synthesemethoden

2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,6-dichlorobenzoyl chloride with 2-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form this compound. The purity of this compound can be improved using various purification techniques such as column chromatography and recrystallization.

Eigenschaften

Molekularformel |

C14H12Cl2N2O |

|---|---|

Molekulargewicht |

295.2 g/mol |

IUPAC-Name |

2-(2-aminophenyl)-N-(2,6-dichlorophenyl)acetamide |

InChI |

InChI=1S/C14H12Cl2N2O/c15-10-5-3-6-11(16)14(10)18-13(19)8-9-4-1-2-7-12(9)17/h1-7H,8,17H2,(H,18,19) |

InChI-Schlüssel |

IKNFXGMHIHFPRS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl)N |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)

![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)

![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)

![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)

![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)

![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)

![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)

![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)

![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)

![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)

![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)